Sodium phosphotungstate

Description

Properties

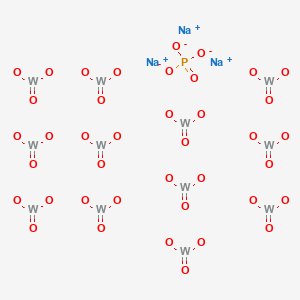

IUPAC Name |

trisodium;trioxotungsten;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCCVVLECRSHNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O40PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2946.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium phosphotungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12026-98-1 | |

| Record name | Sodium phosphotungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium 12-wolframophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOTUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7896E1391M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Phosphotungstate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phosphotungstate, a salt of the heteropolyacid phosphotungstic acid, is a versatile inorganic compound with significant applications in analytical chemistry, catalysis, and biological sciences. Its unique properties, stemming from the Keggin structure of the phosphotungstate anion, make it a subject of considerable interest in research and development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, thermal stability, spectroscopic data, and redox behavior. Detailed experimental protocols and visual diagrams are included to facilitate practical application and understanding.

Core Chemical Properties

This compound is typically available as a white to pale yellow crystalline solid[1][2]. It is known by several synonyms, including sodium tungstophosphate and phosphotungstic acid sodium salt[3][4]. The chemical identity can be ambiguous due to the existence of various hydrated forms and different CAS numbers.

Data Presentation: Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | Anhydrous: Na₃PO₄·12WO₃ Hydrated: Na₃PO₄·12WO₃·xH₂O | [4],[5] |

| Molecular Weight | Anhydrous: 2946.12 g/mol Hydrated: Varies with hydration | [4],[5] |

| CAS Numbers | 51312-42-6, 12026-98-1, 312696-30-3 | [3][4] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | >350 °C | [6] |

| Solubility | Very soluble in water; soluble in alcohols such as methanol and ethanol. | [7] |

Solubility Profile

This compound exhibits high solubility in water and is also soluble in polar organic solvents like alcohols[7]. While precise quantitative data for its solubility in various organic solvents is not extensively documented in readily available literature, its miscibility with lower alcohols like methanol and ethanol is a recognized property. This solubility is crucial for its application in solution-based catalysis and as a reagent in various analytical methods.

Thermal Stability

This compound is a thermally stable compound, with a melting point reported to be above 350 °C[6]. Thermogravimetric analysis (TGA) would typically reveal the loss of water of hydration at lower temperatures, followed by the decomposition of the heteropoly anion at much higher temperatures. A representative TGA curve would show distinct steps corresponding to these mass loss events, providing information on the degree of hydration and the thermal stability of the anhydrous compound. Similarly, Differential Scanning Calorimetry (DSC) can be employed to study its thermal transitions, such as dehydration and decomposition[8][9][10][11][12].

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions in the 1100-700 cm⁻¹ region, which are indicative of the Keggin structure. These bands correspond to the vibrations of the P-O, W=O, and W-O-W bonds within the phosphotungstate anion.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds[13][14][15][16]. For this compound, a single sharp peak is expected in the 31P NMR spectrum, consistent with the single phosphorus atom in a highly symmetric environment within the Keggin anion. The chemical shift is typically reported relative to 85% phosphoric acid[14][15].

UV-Vis Spectroscopy

In aqueous solutions, this compound exhibits strong absorption in the ultraviolet region, primarily due to charge transfer transitions within the polyoxometalate framework[3][11][12][17]. The position and intensity of these absorption bands can be influenced by the pH of the solution and the presence of other species.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of the phosphotungstate anion[16][18][19]. The characteristic Raman bands can be used to confirm the integrity of the Keggin structure.

Redox Properties

The phosphotungstate anion is known for its ability to undergo reversible multi-electron redox reactions without significant structural degradation. This property is central to its catalytic activity and its use in electrochemical applications. The redox potential of the phosphotungstate anion can be modulated by factors such as the pH of the medium and the nature of the counter-ion. Cyclic voltammetry is a key technique for studying these redox processes, allowing for the determination of formal reduction potentials[20][21][22].

Experimental Protocols

Synthesis of this compound (Intermediate in Phosphotungstic Acid Synthesis)

This protocol is adapted from methods for synthesizing phosphotungstic acid, where this compound is a key intermediate.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of sodium tungstate and disodium phosphate.

-

Slowly add concentrated hydrochloric acid to the solution with constant stirring until the pH is between 1 and 2.

-

The this compound salt will precipitate from the solution.

-

Separate the crystalline product by filtration.

-

The resulting this compound can be recrystallized from water for purification.

Logical Workflow for this compound Synthesis

Caption: Synthesis of this compound.

Use as a Negative Staining Agent in Electron Microscopy

This compound is widely used as a negative stain in transmission electron microscopy (TEM) for the visualization of biological macromolecules.

Materials:

-

This compound

-

Distilled water

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Biological sample (e.g., protein, virus)

-

TEM grids (e.g., carbon-coated)

-

Filter paper

Procedure:

-

Prepare a 1-2% (w/v) solution of this compound in distilled water.

-

Adjust the pH of the staining solution to a neutral or slightly basic pH (e.g., 7.0-7.4) using the NaOH solution. This is crucial as an acidic pH can damage certain biological samples.

-

Apply a small drop of the biological sample solution onto a TEM grid and allow it to adsorb for 1-2 minutes.

-

Blot off the excess sample solution using filter paper.

-

Apply a drop of the this compound staining solution to the grid for 1-2 minutes.

-

Blot off the excess staining solution.

-

Allow the grid to air dry completely before viewing in the TEM.

Experimental Workflow for Negative Staining

Caption: Negative Staining Workflow.

Determination of Alkaloids

This compound can be used as a precipitating agent for alkaloids in their quantitative determination.

Materials:

-

This compound solution (e.g., 10% w/v)

-

Sample containing alkaloids

-

Acidic solution (e.g., dilute HCl)

-

Filtration apparatus

Procedure:

-

Extract the alkaloids from the plant material or sample using an appropriate solvent and acidify the extract.

-

To the acidic extract, add the this compound solution dropwise with stirring. A precipitate of the alkaloid-phosphotungstate complex will form.

-

Allow the precipitate to settle completely.

-

Filter the precipitate and wash it with a small amount of cold water.

-

The amount of alkaloid can then be determined gravimetrically after drying the precipitate, or the precipitate can be dissolved in a suitable solvent and the alkaloid content determined titrimetrically or spectrophotometrically.

Catalytic Activity

This compound and its parent acid are effective catalysts for a variety of organic reactions, particularly oxidations. They are valued for their strong Brønsted acidity and their ability to facilitate multi-electron transfer processes.

Catalytic Oxidation of Alcohols

Phosphotungstates can catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂)[23]. The general mechanism involves the formation of a peroxo-tungstate species, which then acts as the active oxidant.

References

- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. seniorchem.com [seniorchem.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric analysis | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. UV/Vis Database User's Guide [webbook.nist.gov]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 15. barron.rice.edu [barron.rice.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 20. researchgate.net [researchgate.net]

- 21. nmr.oxinst.com [nmr.oxinst.com]

- 22. UV/Vis+ Photochemistry Database [science-softcon.de]

- 23. researchgate.net [researchgate.net]

Synthesis of Sodium Phosphotungstate Hydrate: A Technical Guide

Sodium phosphotungstate hydrate (Na₃PW₁₂O₄₀·xH₂O), a salt of the heteropoly acid phosphotungstic acid, is a versatile compound with significant applications in catalysis, analytical chemistry, and materials science.[1][2] Its utility as a catalyst in various organic reactions, such as oxidation and esterification, is particularly noteworthy.[2] This technical guide provides an in-depth overview of the primary synthesis protocols for this compound hydrate, tailored for researchers, scientists, and professionals in drug development.

Synthesis Protocols

The synthesis of this compound often serves as a precursor step to the production of phosphotungstic acid. The primary methods involve the reaction of a tungsten source, typically sodium tungstate, with a phosphate source, followed by acidification and purification.

Method 1: Aqueous Solution Synthesis with pH Control

A common and straightforward method for preparing this compound involves the reaction of sodium tungstate and a phosphate source in an aqueous solution, followed by acidification to a specific pH to promote the formation of the phosphotungstate anion.

Experimental Protocol:

-

Preparation of Reactant Solutions: Prepare an aqueous solution of sodium tungstate (Na₂WO₄·2H₂O) and a separate solution of disodium hydrogen phosphate (Na₂HPO₄).

-

Mixing and Acidification: Mix the sodium tungstate and disodium hydrogen phosphate solutions. The mixture is then heated to a temperature between 70°C and 100°C.[3]

-

pH Adjustment: Slowly add a mineral acid, such as hydrochloric acid (HCl), to the heated solution with continuous stirring. The pH of the solution is carefully adjusted to a value between 1 and 2 to facilitate the formation of the this compound.[3]

-

Crystallization and Recovery: Upon cooling, this compound hydrate crystallizes from the solution. The crystals are then separated by filtration.

-

Purification (Optional): The separated crystals can be redissolved in water and recrystallized to achieve higher purity.

Method 2: Ether Extraction

This method is often employed for the synthesis of high-purity phosphotungstic acid, where this compound is an intermediate. It relies on the formation of a phosphotungstic acid-ether complex that separates from the aqueous phase.

Experimental Protocol:

-

Initial Reaction: Dissolve sodium tungstate and disodium hydrogen phosphate in boiled water.[4] For example, 1000g of sodium tungstate and 160g of disodium hydrogen phosphate can be dissolved in 1500ml of water.[4]

-

Acidification: While stirring, slowly add concentrated hydrochloric acid to the solution.[4]

-

Ether Extraction: After cooling the solution, add diethyl ether and shake the mixture vigorously. The mixture will separate into three layers, with the bottom layer being a complex of phosphotungstic acid and diethyl ether.[4] A large amount of sodium ions remains in the aqueous phase.[5]

-

Separation and Washing: The bottom oily layer (the ether complex) is separated. It can be washed several times with water, with additional ether added each time to re-form the third liquid layer.[4]

-

Decomposition of the Complex: To recover the phosphotungstic acid from the ether complex, a small amount of water is added, and the mixture is heated to evaporate the ether.[5] To obtain the sodium salt, this acidic solution would then be carefully neutralized with a sodium base.

-

Crystallization: The resulting aqueous solution is then concentrated by evaporation or spray drying to obtain the crystalline product.[5]

Summary of Synthesis Parameters

The following table summarizes the quantitative data from various synthesis protocols.

| Parameter | Method 1: Aqueous Synthesis | Method 2: Ether Extraction (Example) | Reference Protocol |

| Reactants | Sodium Tungstate, Disodium Phosphate, HCl | Sodium Tungstate, Disodium Hydrogen Phosphate, HCl, Diethyl Ether | Sodium Tungstate, Phosphoric Acid |

| Sodium Tungstate | Concentration varies | 1000 g | 100 g (in 800 ml water) |

| Phosphate Source | Disodium Phosphate | 160 g Disodium Hydrogen Phosphate | 80 ml of 85% Phosphoric Acid |

| Solvent Volume | Varies | 1500 ml water | 800 ml water |

| Acid | Hydrochloric Acid | 800 ml concentrated HCl | - |

| Reaction Temperature | 70°C - 100°C[3] | Not specified, cooling required before extraction | Gentle boiling (approx. 100°C) |

| Reaction Time | Not specified | Not specified | 2 hours |

| pH | 1 - 2[3] | Not specified | Not specified |

| Extraction Solvent | - | 600 ml Diethyl Ether | - |

| Yield | Varies | Up to 95.9% (for phosphotungstic acid)[5] | Not specified |

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the aqueous solution method with pH control.

References

- 1. This compound hydrate [myskinrecipes.com]

- 2. Phosphotungstic Acid Ionic Liquid Catalyst - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 3. US3288562A - Method of preparing phosphotungstic acid - Google Patents [patents.google.com]

- 4. tungsten-powder.com [tungsten-powder.com]

- 5. CN106335928A - Method of preparing phosphotungstic acid from sodium tungstate as raw material - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Sodium Phosphotungstate

Introduction

Sodium phosphotungstate is an inorganic salt classified as a polyoxometalate (POM). It is the trisodium salt of phosphotungstic acid. This compound is notable for its complex, well-defined anionic structure, known as the Keggin structure, which bestows upon it unique chemical and physical properties. It finds applications in various scientific fields, including as a reagent for alkaloids, a density gradient medium for cell separation, and as a negative staining agent in electron microscopy.[1][2][3][4] This guide provides a detailed examination of its molecular formula, its intricate three-dimensional structure, physicochemical properties, and a representative synthesis protocol.

Chemical Formula and Composition

This compound is composed of sodium cations (Na⁺) and a complex phosphotungstate anion. It can exist in both anhydrous and hydrated forms.

-

Anhydrous Form: The chemical formula for the anhydrous salt is Na₃[PW₁₂O₄₀] .[5] This is often represented in oxide notation as Na₃PO₄·12WO₃ .[6][7] This form consists of three sodium ions that balance the 3- charge of the phosphotungstate anion.

-

Hydrated Form: In practice, this compound is frequently encountered as a hydrate, with a variable number of water molecules incorporated into its crystal lattice. The general formula for the hydrated form is Na₃[PW₁₂O₄₀]·xH₂O .[7][8][9] The degree of hydration can affect its physical properties, including its molecular weight and crystal structure.

Molecular Structure: The α-Keggin Anion

The defining feature of this compound is its anionic component, [PW₁₂O₄₀]³⁻ , which adopts the highly symmetrical and stable α-Keggin structure.[4] This architecture is one of the most well-known forms for heteropoly acids and their salts.[4]

The structure is composed of:

-

A central heteroatom , which in this case is a single phosphorus (P) atom. It is situated within a tetrahedron of four oxygen atoms (a PO₄ unit).[4]

-

Twelve addenda atoms , which are tungsten (W) atoms. Each tungsten atom is octahedrally coordinated to six oxygen atoms (a WO₆ unit).[4]

These components are assembled in a "cage-like" cluster. The central PO₄ tetrahedron is surrounded by the 12 WO₆ octahedra. These octahedra are arranged in four groups of three (W₃O₁₃ units), which share corners and edges with each other and are linked to the central tetrahedron via shared oxygen atoms.[4] This arrangement results in a compact, robust polyanion with overall tetrahedral symmetry.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These values are essential for researchers in experimental design, solution preparation, and material characterization.

| Property | Anhydrous this compound | Hydrated this compound |

| Chemical Formula | Na₃[PW₁₂O₄₀] or Na₃PO₄·12WO₃[5][6] | Na₃PO₄·12WO₃·xH₂O[7][8][10] |

| Molecular Weight | ~2946.0 g/mol [1][2][5][7] | 2965.02 g/mol (representative value)[8] |

| Appearance | White crystalline solid[1][5] | White to pale yellow powder or crystals[8][9] |

| Melting Point | >350 °C[11] | >350 °C[8][9] |

| Solubility | Soluble in water[1][5] | Very soluble in water[1] |

Experimental Protocols: Synthesis

This compound can be synthesized via the acidification of an aqueous solution containing sodium tungstate and a phosphate source. The following protocol is a representative method for its preparation.[10]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Hydrochloric acid (HCl) (for pH adjustment, if necessary)

-

Deionized water

Methodology:

-

Dissolution of Precursors: Dissolve sodium tungstate dihydrate in a volume of deionized water within a round-bottom flask. A typical ratio is 100 g of sodium tungstate in 800 mL of water.[10]

-

Addition of Phosphoric Acid: To the stirred sodium tungstate solution, slowly add 85% phosphoric acid.[10] The molar ratio of tungstate to phosphate should be approximately 12:1 to favor the formation of the Keggin structure.

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil. Maintain the reflux for approximately 2 hours to ensure the complete formation of the phosphotungstate anion.[10]

-

Cooling and pH Adjustment: After the reflux period, allow the solution to cool to room temperature. The resulting solution contains the sodium salt of phosphotungstic acid.[10] If the goal were to isolate the pure acid, this solution would be passed through a cation exchange resin.[5] For the sodium salt, the pH can be adjusted to neutral (~pH 7.0) with sodium hydroxide if needed.[12]

-

Crystallization: Concentrate the solution by gentle heating or using a rotary evaporator to induce crystallization. The white crystals of this compound hydrate will precipitate from the solution.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water. Dry the product in a desiccator or a low-temperature oven.

This compound is a structurally sophisticated inorganic compound defined by its robust and symmetrical α-Keggin anion. Its chemical formula, existing in both anhydrous (Na₃[PW₁₂O₄₀]) and hydrated (Na₃[PW₁₂O₄₀]·xH₂O) forms, belies a complex three-dimensional architecture consisting of a central phosphate tetrahedron caged by twelve tungsten-oxygen octahedra. This unique structure is responsible for its utility in diverse scientific applications. The synthesis from common laboratory reagents like sodium tungstate and phosphoric acid is straightforward, making it an accessible and valuable tool for researchers and drug development professionals.

References

- 1. Difference Between Phosphotungstic Acid and this compound - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. US3288562A - Method of preparing phosphotungstic acid - Google Patents [patents.google.com]

- 6. PhosphotungsticAcid Preparation Method - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 7. CN106335928A - Method of preparing phosphotungstic acid from sodium tungstate as raw material - Google Patents [patents.google.com]

- 8. US11214495B2 - Preparation method of phosphotungstic acid - Google Patents [patents.google.com]

- 9. Crystallization of sodium... - RIV - TA ČR Starfos [old.starfos.tacr.cz]

- 10. Sciencemadness Discussion Board - Help in preparation of phosphotungstic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. This compound 99.9+ trace metals 312696-30-3 [sigmaaldrich.com]

- 12. journals.iucr.org [journals.iucr.org]

solubility of sodium phosphotungstate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sodium phosphotungstate is a salt of the heteropolyacid, phosphotungstic acid. It is a white, crystalline solid that finds applications in various scientific fields, including as a reagent for the precipitation of proteins, alkaloids, and certain carbohydrates, and as a negative stain in electron microscopy.[1] Understanding its solubility in different solvents is crucial for its effective application in these and other experimental procedures.

Qualitative Solubility of this compound

Multiple sources consistently describe this compound as being highly soluble in water and soluble in alcohols such as ethanol.[2][3] This high aqueous solubility is a key characteristic, facilitating its use in many biological and chemical applications that are performed in aqueous environments.

While specific quantitative data for this compound is scarce, data for related polyoxometalate compounds can provide some context. For instance, sodium metatungstate has a reported solubility of 30 mg/mL in dimethyl sulfoxide (DMSO). Another related compound, sodium polytungstate, is reported to have a solubility of greater than 1000 g/L in water at 20°C.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at various temperatures) in a range of solvents is not available in the reviewed scientific literature and chemical handbooks. The following table summarizes the available qualitative information.

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL) | Temperature (°C) |

| Water | Very Soluble[1][2][4][5][6] | Not Available | Not Specified |

| Ethanol | Soluble[2] | Not Available | Not Specified |

| Methanol | Likely Soluble | Not Available | Not Specified |

| Acetone | Not Available | Not Available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | Not Specified |

Note: The qualitative descriptions are based on general statements found in chemical supplier catalogues and databases.

Given the lack of specific data, it is highly recommended that researchers experimentally determine the solubility of this compound in their solvent of choice under their specific experimental conditions.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Principle

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Centrifuge

-

Syringe filters (with a pore size appropriate to remove undissolved particles, e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for tungsten analysis, or gravimetric analysis)

Detailed Methodology

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound. "Excess" means that there should be visible undissolved solid remaining at the end of the equilibration period.

-

Transfer the weighed this compound into a sealed container (e.g., a screw-cap vial or a stoppered flask).

-

Add a precise volume of the chosen solvent to the container.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period. The time required to reach equilibrium can vary depending on the substance and the solvent and should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant). A typical starting point is 24-48 hours.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle at the same constant temperature for a period to allow the larger particles to sediment.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Use a syringe to draw the saturated solution and then pass it through a syringe filter directly into a clean, dry container. It is crucial to ensure that the filter does not absorb the solute and that the filtration is performed at the equilibration temperature to avoid precipitation.

-

-

-

Quantification:

-

The concentration of the dissolved this compound in the clear, saturated filtrate or supernatant is then determined. Several methods can be employed:

-

Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the amount of dissolved this compound.

-

Spectrophotometry: If this compound has a chromophore, its concentration can be determined by UV-Vis spectrophotometry by creating a calibration curve with solutions of known concentrations.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to accurately determine the concentration of tungsten in the solution, which can then be used to calculate the concentration of this compound.

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination

The determination of solubility follows a logical progression from sample preparation to the final analysis of the saturated solution. The accuracy of the result is critically dependent on achieving true equilibrium and effectively separating the solid and liquid phases without altering the composition of the saturated solution.

Caption: Logical steps in the experimental determination of solubility.

Conclusion

While this compound is known to be highly soluble in water and soluble in alcohols, a lack of specific quantitative data in the literature necessitates experimental determination for precise applications. The saturation shake-flask method provides a robust and reliable protocol for this purpose. This guide serves as a foundational resource for researchers, providing both the available qualitative information and a detailed methodology to determine the solubility of this compound in various solvents, thereby enabling more accurate and reproducible scientific research.

References

- 1. Difference Between Phosphotungstic Acid and this compound - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 2. chembk.com [chembk.com]

- 3. This compound hydrate [myskinrecipes.com]

- 4. This compound | Na3O40PW12 | CID 16210998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Mechanism of Action of Phosphotungstate Catalysts

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms governing phosphotungstate catalysts, a class of heteropolyacids (HPAs) with significant applications in organic synthesis and industrial chemistry. Renowned for their strong acidity and robust redox properties, these catalysts offer versatile solutions for a myriad of chemical transformations. This document details their dual catalytic nature, presents quantitative performance data, outlines key experimental protocols, and visualizes the underlying mechanistic pathways.

Core Catalytic Principles: A Dual Mechanism

Phosphotungstate catalysts, most commonly based on the Keggin (H₃PW₁₂O₄₀) and Wells-Dawson structures, operate primarily through two distinct mechanisms: acid catalysis and redox catalysis .[1][2] Their utility as either homogeneous or heterogeneous catalysts further enhances their applicability, with the latter often achieved by supporting the phosphotungstate on carriers like silica, zirconia, or activated carbon.[1][3][4]

The remarkable acidity of phosphotungstic acid (PTA), which can exceed that of conventional mineral acids, is the cornerstone of its function as an acid catalyst.[5][6] This "superacidity" arises from the delocalization of negative charge over the large Keggin anion, which stabilizes the associated protons (Brønsted acids).[7][8] In addition to Brønsted sites, Lewis acid sites can be generated, particularly in their salt forms where metal counterions are present or through the coordination of substrates.[7]

This strong acidity is leveraged in numerous organic reactions, including:

-

Esterification: The protonation of the carbonyl oxygen of a carboxylic acid by the catalyst enhances its electrophilicity, facilitating nucleophilic attack by an alcohol.[9]

-

Friedel-Crafts Alkylation: The catalyst promotes the formation of a carbocation from an alkene or alkyl halide, which then attacks an aromatic ring.[4][10][11]

-

Hydrolysis and Dehydration: These reactions are effectively promoted by the catalyst's strong proton-donating ability.[1]

-

Condensation Reactions: The synthesis of polysubstituted quinolines via Friedländer annelation is efficiently catalyzed by phosphotungstic acid, which protonates the substrate to initiate the condensation and subsequent cyclodehydration.[7]

Caption: General mechanism for Brønsted acid-catalyzed esterification.

The tungsten atoms (W⁶⁺) within the phosphotungstate structure can be reversibly reduced, allowing the catalyst to participate in oxidation-reduction reactions.[1][12] This property is central to its use in selective oxidation processes, often employing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen.[12][13]

A key pathway for these reactions is the Mars-van Krevelen (MvK) mechanism .[14][15] This cycle involves two main stages:

-

Substrate Oxidation: The substrate reacts with lattice oxygen from the catalyst, leading to the formation of the oxidized product and a reduced, oxygen-deficient catalyst.[14][16]

-

Catalyst Re-oxidation: The reduced catalyst is then re-oxidized by an external oxidant (e.g., O₂, H₂O₂), replenishing the consumed lattice oxygen and completing the catalytic cycle.[14][17]

This mechanism is particularly relevant in the oxidation of alcohols to aldehydes or ketones, where the phosphotungstate activates the oxidant.[12] For instance, with H₂O₂, phosphotungstic acid can form active oxygen-transfer species like {PO₄[WO(O₂)₂]₄}³⁻, which are highly efficient in oxidation reactions.[12]

Caption: The Mars-van Krevelen mechanism for redox catalysis.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for studying and applying phosphotungstate catalysts. Below are representative protocols for catalyst synthesis, characterization, and catalytic testing.

A. Synthesis of Metal-Exchanged Phosphotungstate (e.g., Sn₃/₂PW₁₂O₄₀) [18]

-

Solution Preparation: Prepare two separate aqueous solutions.

-

Solution A: Dissolve phosphotungstic acid (H₃PW₁₂O₄₀) in 60 mL of deionized water.

-

Solution B: Dissolve tin(II) chloride (SnCl₂) in 40 mL of deionized water.

-

-

Mixing and Reaction: Slowly add Solution B to Solution A while stirring. Heat the resulting mixture to 333 K (60 °C) and maintain stirring for 3 hours.

-

Drying: Evaporate the water from the solution. A white solid salt (Sn₃/₂PW₁₂O₄₀) will form.

-

Final Treatment: Dry the solid in an oven at 393 K (120 °C) for 24 hours. For heterogeneous applications requiring insolubility, perform a subsequent thermal treatment at 573 K or 673 K.[18]

B. Synthesis of Supported Phosphotungstate (e.g., PTA/Zeolite HY) [3][19]

-

Support Pre-treatment: Calcine the support material (e.g., Zeolite HY) at a high temperature (e.g., 350-450 °C) for 1-4 hours to remove adsorbed water and impurities.[19]

-

Impregnation Solution: Dissolve the desired amount of phosphotungstic acid in deionized water. The volume of the solution should correspond to the pore volume of the support for incipient wetness impregnation (liquid-to-solid ratio of 2-5 mL/g).[19]

-

Impregnation: Add the pre-treated support to the phosphotungstic acid solution. Agitate the mixture continuously (e.g., in a constant temperature oscillator) at room temperature for 12-24 hours.[19]

-

Drying and Calcination:

To ensure the structural integrity and catalytic properties of the synthesized materials, several characterization techniques are essential.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm that the primary Keggin structure of the phosphotungstate anion is intact after synthesis or catalytic use. Characteristic peaks for the P-O (≈1080 cm⁻¹), W=O (≈980 cm⁻¹), and W-O-W (≈890 and 790 cm⁻¹) bonds are monitored.[20]

-

X-ray Diffraction (XRD): Determines the crystalline structure and phase purity of the catalyst. It is particularly useful for supported catalysts to assess the dispersion of the phosphotungstate on the support surface.[21]

-

Brunauer–Emmett–Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution of heterogeneous catalysts. A high surface area is often desirable for maximizing the number of accessible active sites.[4]

-

Ammonia Temperature-Programmed Desorption (NH₃-TPD): Quantifies the total number and strength of acid sites on the catalyst surface. Ammonia gas is adsorbed onto the catalyst, and the temperature at which it desorbs is correlated with the strength of the acid sites.[4]

Caption: Experimental workflow for catalyst synthesis and evaluation.

Quantitative Performance Data

The efficacy of phosphotungstate catalysts is demonstrated by quantitative data from various studies. The following tables summarize performance metrics for representative acid-catalyzed and redox-catalyzed reactions.

Table 1: Performance in Acid-Catalyzed Esterification of Glycerol with Acetic Acid [18]

| Catalyst | Thermal Treatment (K) | Glycerol Conversion (%) | Selectivity DAG (%) | Selectivity TAG (%) | Reaction Conditions |

| Sn₃/₂PW₁₂O₄₀ | 573 | 75 | 55 | 10 | 333 K, 8 h, 0.1 mol% catalyst |

| Sn₃/₂PW₁₂O₄₀ | 673 | 80 | 58 | 12 | 333 K, 8 h, 0.1 mol% catalyst |

| Zn₃/₂PW₁₂O₄₀ | 573 | 55 | 45 | 5 | 333 K, 8 h, 0.1 mol% catalyst |

| Zn₃/₂PW₁₂O₄₀ | 673 | 60 | 48 | 7 | 333 K, 8 h, 0.1 mol% catalyst |

| Sn₃/₂PW₁₂O₄₀ | 673 | 95 | 60 | 30 | 333 K, 8 h, 0.4 mol% catalyst |

DAG: Diacetylglycerol, TAG: Triacetylglycerol

Table 2: Performance in Redox-Catalyzed Oxidation of Benzyl Alcohol [12]

| Catalyst | Solvent | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Reaction Conditions |

| Pristine PTA | Water | ~88 | ~95 | 90 °C, H₂O₂ oxidant |

| PTA@MMS¹ | Water | 97.0 | 97.2 | 90 °C, H₂O₂ oxidant |

| Pristine PTA | CH₃CN | ~75 | ~92 | 90 °C, H₂O₂ oxidant |

| PTA@MMS¹ | CH₃CN | ~85 | ~94 | 90 °C, H₂O₂ oxidant |

¹PTA@MMS: Phosphotungstic acid heterogenized in magnetic microspheres.

Table 3: Performance in Friedel-Crafts Alkylation of Toluene with 1-Octene [4]

| Catalyst (PTA wt% on SiO₂) | 1-Octene Conversion (%) | Mono-octyl-toluene Selectivity (%) | Reaction Conditions |

| 20% PTA/SiO₂ | 85.1 | 91.2 | Batch, 100 °C, 4 h |

| 30% PTA/SiO₂ | 92.4 | 92.5 | Batch, 100 °C, 4 h |

| 50% PTA/SiO₂ | 99.1 | 94.3 | Batch, 100 °C, 4 h |

| 70% PTA/SiO₂ | 98.5 | 93.8 | Batch, 100 °C, 4 h |

| 50% PTA/SiO₂ (Flow) | >99 | >98 | Continuous flow, 100 °C |

References

- 1. Phosphorus Tungsten Heteropoly Acid Catalyst - Phosphorus Tungsten Heteropoly Acid Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 2. researchgate.net [researchgate.net]

- 3. Keggin type dilacunary phosphotungstate anchored to different acidic supports: design, characterization and its catalytic evaluation for the synthesis of fuel additives with kinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylation - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate – Oriental Journal of Chemistry [orientjchem.org]

- 14. Reduction of N2O by CO via Mars-van Krevelen [corrected] Mechanism over Phosphotungstic Acid Supported Single-Atom Catalysts: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (622b) In-Situ Spectroscopic Evidence for the Mars-Van Krevelen Mechanism in the Rh Single-Atom Catalyzed CO Oxidation | AIChE [proceedings.aiche.org]

- 18. mdpi.com [mdpi.com]

- 19. Supported Phosphotungstic Acid Catalyst Preparation [news.chinatungsten.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Applications of Phosphotungstate Compounds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxometalates (POMs) are a diverse class of inorganic metal-oxide clusters that have garnered significant scientific interest for nearly two centuries. Among them, phosphotungstates, a subclass of heteropolyacids, stand out for their unique structural features, high acidity, and remarkable versatility. This technical guide provides an in-depth exploration of the discovery and history of phosphotungstate compounds, their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their burgeoning applications in catalysis and drug development.

A Historical Journey: From Early Observations to Structural Elucidation

The story of phosphotungstates is deeply embedded in the broader history of polyoxometalate chemistry. The first significant milestone was in 1826, when Jöns Jakob Berzelius reported the formation of a yellow precipitate upon acidifying a solution of molybdate and phosphate, which was later identified as the ammonium salt of a phosphomolybdate, a close relative of phosphotungstates.[1][2]

For over a century following Berzelius's discovery, the true nature of these complex inorganic structures remained a puzzle. Early structural proposals included chain or ring configurations, as suggested by Blomstrand in 1892.[2] Influential chemists like Miolati and Rosenheim, and later Linus Pauling, also put forth their own structural theories.[1][3]

The pivotal breakthrough came in 1933-1934 when James F. Keggin, through X-ray crystallography, determined the definitive structure of 12-tungstophosphoric acid, H₃[PW₁₂O₄₀].[2][3] This iconic structure, now universally known as the "Keggin structure," revealed a central phosphate tetrahedron surrounded by a cage of twelve tungsten-oxygen octahedra.[1][2][3] Keggin's work revolutionized the understanding of polyoxometalates and paved the way for the rational design and synthesis of new compounds with tailored properties.

Structural Diversity and Physicochemical Properties

The Keggin structure is the most common for phosphotungstates, but not the only one. Other important structural families include the Wells-Dawson structure ([P₂W₁₈O₆₂]⁶⁻) and various "lacunary" structures, which are derived from Keggin or Dawson structures by the removal of one or more tungsten-oxygen units.[3][4] This structural variety gives rise to a wide range of physicochemical properties.

Key Physicochemical Properties

Phosphotungstates are characterized by several key properties that are summarized in the table below. They are notably strong Brønsted acids, with phosphotungstic acid (H₃[PW₁₂O₄₀]) qualifying as a superacid, meaning it is more acidic than 100% sulfuric acid.[1][5] This high acidity, combined with good thermal stability, makes them excellent catalysts for a variety of organic reactions.[1][3]

| Property | Value/Description | Reference(s) |

| Chemical Formula | H₃[PW₁₂O₄₀] (anhydrous) | [1] |

| Molar Mass | 2880.2 g/mol (anhydrous) | [6] |

| Appearance | Colorless-grayish or slightly yellow-green crystals | [1][6] |

| Melting Point | 89 °C (for the 24-hydrate) | [1][6] |

| Solubility in Water | 200 g / 100 mL | [1][6] |

| Acidity (Hammett) | H₀ < -13.16 (Superacid) | [1][5] |

| Thermal Stability | Stable up to 400 °C | [3][5] |

Structural Parameters of the Keggin Anion

The precise bond lengths and angles within the [PW₁₂O₄₀]³⁻ anion have been determined through crystallographic studies. These parameters are crucial for understanding the stability and reactivity of the cluster.

| Bond/Angle | Description | Value (Å) | Reference(s) |

| P-Oₐ | Phosphorus to central oxygen | 1.53 | [7] |

| W-Oₐ | Tungsten to central oxygen | 2.43 | [2] |

| W-Oₑ | Tungsten to edge-sharing oxygen | 1.90 | [2] |

| W=Oₜ | Tungsten to terminal oxygen (double bond) | 1.70 - 1.73 | [2][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phosphotungstic acid, as well as a representative catalytic application.

Synthesis of Phosphotungstic Acid Nanoparticles (Hydrothermal Method)

This protocol is adapted from a method for synthesizing H₃[PW₁₂O₄₀] nanoparticles, which offers a simple and reproducible procedure.[8][9]

Materials:

-

Bulk phosphotungstic acid hydrate (H₃[PW₁₂O₄₀]·nH₂O)

-

Hexane (anhydrous)

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Disperse 0.3 mmol of bulk H₃[PW₁₂O₄₀]·nH₂O in 50 mL of hexane in a beaker.[8]

-

Stir the mixture vigorously for 30 minutes at room temperature to create a fine, homogeneous dispersion.[8]

-

Transfer the dispersion into a Teflon-lined stainless steel autoclave, filling it to approximately 80% of its total volume.[8]

-

Seal the autoclave and place it in an oven preheated to 150 °C. Maintain this temperature for 12 hours.[8]

-

After 12 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature.[8]

-

Open the autoclave, and collect the resulting powder by filtration.

-

Wash the powder with fresh hexane to remove any residual solvent.

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.[8] The resulting product will be phosphotungstic acid nanoparticles.

Characterization Techniques

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to confirm the presence of the intact Keggin anion.

-

Sample Preparation: Prepare a KBr pellet by grinding ~2 mg of the synthesized phosphotungstate with ~200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[10]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks: The characteristic vibrational bands for the [PW₁₂O₄₀]³⁻ anion are typically observed around 1080 cm⁻¹ (P-Oₐ stretch), 980 cm⁻¹ (W=Oₜ stretch), 890 cm⁻¹ (W-Oₑ-W stretch), and 800 cm⁻¹ (W-Oₑ-W stretch).[10]

3.2.2. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is useful for studying the electronic structure and stability of phosphotungstates in solution.

-

Sample Preparation: Prepare a dilute aqueous solution of the phosphotungstate (e.g., 10⁻⁵ M).

-

Data Acquisition: Record the spectrum from 200 to 400 nm using a quartz cuvette.

-

Expected Spectrum: The spectrum should show a strong absorption band below 300 nm, typically around 260-280 nm.[11][12] This band is attributed to the oxygen-to-tungsten (O→W) ligand-to-metal charge transfer (LMCT) transition.[11] A shift in this peak can indicate decomposition of the Keggin structure.[11]

3.2.3. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy ³¹P NMR is a powerful tool for identifying the specific phosphorus environment and confirming the structure of the heteropolyanion in solution.

-

Sample Preparation: Dissolve the phosphotungstate sample in a suitable solvent (e.g., D₂O). An external reference of 85% H₃PO₄ is typically used.[13]

-

Data Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum.

-

Expected Chemical Shift: The α-Keggin [PW₁₂O₄₀]³⁻ anion typically shows a single sharp peak around -15 ppm. Other structures, like the Dawson anion or lacunary species, will have distinct chemical shifts.[14]

3.2.4. Cyclic Voltammetry (CV) CV is employed to investigate the redox properties of phosphotungstates.

-

Experimental Setup: Use a standard three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15][16]

-

Sample Preparation: Dissolve the phosphotungstate in an aqueous electrolyte solution (e.g., 0.5 M H₂SO₄).

-

Data Acquisition: Scan the potential over a range where redox events are expected (e.g., +0.2 V to -1.0 V vs. Ag/AgCl) at a set scan rate (e.g., 100 mV/s).[15] The resulting voltammogram will show characteristic reduction and oxidation peaks corresponding to the multi-electron redox processes of the tungsten centers.

Applications in Drug Development

Phosphotungstates and other POMs have demonstrated significant potential as therapeutic agents, exhibiting antiviral, antibacterial, and anticancer activities.[17] Their mechanism of action is often attributed to their ability to interact with proteins and biological membranes, and to induce oxidative stress.

Anticancer Activity

Numerous studies have shown that phosphotungstates can induce cell death in various cancer cell lines.[1][3][8] The proposed mechanisms often involve the induction of apoptosis and, in some cases, ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][3]

Key molecular events in phosphotungstate-induced apoptosis include the upregulation of pro-apoptotic proteins like cleaved caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]

| Compound Type | Cancer Cell Line | IC₅₀ Value | Mechanism Highlights | Reference(s) |

| Sb-rich POM | H1299 (Lung) | 3.245 µM | Induction of ferroptosis and apoptosis | [3] |

| Sb-rich POM | A549 (Lung) | 3.591 µM | Upregulation of caspase-3 | [3] |

| H₃[PW₁₂O₄₀] | U87 (Glioblastoma) | Cytotoxic effects observed | Induction of lipid peroxidation | [1] |

| As(III)Mo₆-POM@SiO₂ | MCF-7 (Breast) | 40.0 µg/mL (encapsulated) | S-phase arrest, Bcl-2 inhibition | [6] |

Antiviral Activity

Phosphotungstates have shown potent activity against a range of viruses, including Herpes Simplex Virus (HSV) and Influenza virus.[18][19] The mechanism of action can vary but often involves interference with the early stages of the viral life cycle. For instance, some polyoxotungstates have been shown to inhibit the adsorption of HSV to host cells by blocking the interaction between viral envelope proteins and cellular receptors.[18][19] In the case of the influenza virus, certain phosphotungstates can cause virion aggregation and block the nuclear import of the viral ribonucleoprotein (vRNP) complex, a crucial step for viral replication.[2][19]

| Virus | Phosphotungstate Type | EC₅₀ | Proposed Mechanism of Action | Reference(s) |

| Herpes Simplex Virus (HSV-1) | K₇[PTi₂W₁₀O₄₀]·6H₂O (PM-19) | 20-50 µg/mL | Inhibition of virus adsorption to host cells | [18] |

| Influenza A Virus | Sodium Polyoxotungstate (POM-1) | Effective in µM range | Blocks nuclear import of viral ribonucleoprotein (vRNP) | [2][19] |

Catalytic Applications

The strong Brønsted acidity and redox properties of phosphotungstates make them highly effective catalysts in both homogeneous and heterogeneous systems. They are particularly useful in acid-catalyzed reactions and oxidation processes.

Protocol for Photocatalytic Degradation of Rhodamine B

This protocol describes the use of a phosphotungstate composite as a photocatalyst for the degradation of an organic dye, Rhodamine B (RhB), a common model for water pollutants.

Materials:

-

Phosphotungstate-based photocatalyst

-

Rhodamine B (RhB)

-

Deionized water

-

Visible light source (e.g., Xenon lamp with a cutoff filter)

-

Reaction vessel with magnetic stirring

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of Rhodamine B in deionized water (e.g., 50 mg/L).[20]

-

Suspend a known amount of the phosphotungstate photocatalyst in the RhB solution in the reaction vessel.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Turn on the visible light source to initiate the photocatalytic reaction.

-

At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension.

-

Centrifuge or filter the aliquot to remove the catalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (~554 nm) using a UV-Vis spectrophotometer.

-

Calculate the concentration of RhB at each time point using a calibration curve. The degradation efficiency can be calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.

Conclusion and Future Outlook

From their initial discovery as enigmatic inorganic precipitates to their current status as well-defined molecular clusters with a vast array of applications, phosphotungstates have had a rich and impactful history. The elucidation of the Keggin structure was a transformative moment, enabling chemists to understand and manipulate these complex architectures. Today, phosphotungstates are at the forefront of research in catalysis, materials science, and medicine. For drug development professionals, their proven anticancer and antiviral activities offer a promising, albeit unconventional, platform for designing new inorganic therapeutics. Future research will likely focus on enhancing the biological specificity of these compounds through organic functionalization, developing novel drug delivery systems to improve their bioavailability and reduce toxicity, and exploring their full potential in synergistic combination therapies. The journey of phosphotungstates is far from over, and these versatile clusters are poised to continue to contribute to significant scientific advancements.

References

- 1. Polyoxometalate Nanoparticles as a Potential Glioblastoma Therapeutic via Lipid-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor effects of a Sb-rich polyoxometalate on non-small-cell lung cancer by inducing ferroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wells–Dawson phosphotungstates as mushroom tyrosinase inhibitors: a speciation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis, cytotoxicity and antitumour mechanism investigations of polyoxometalate doped silica nanospheres on breast cancer MCF-7 cells | PLOS One [journals.plos.org]

- 7. Anti-RNA virus activity of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of H3PW12O40 and H3PMo12O40 Nanoparticles by a Simple Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of H3PW12O40 and H3PMo12O40 Nanoparticles by a Simple Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyoxometalates in solution: speciation under spotlight - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00392A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ossila.com [ossila.com]

- 16. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 17. Polyoxometalate K6[P2Mo18O62] Inactivates Escherichia coli O157:H7 by Inducing recA Expression and Apoptosis-like Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro antiviral activity of polyoxotungstate (PM-19) and other polyoxometalates against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sodium Polyoxotungstate Inhibits the Replication of Influenza Virus by Blocking the Nuclear Import of vRNP [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Sodium Phosphotungstate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for sodium phosphotungstate, a versatile heteropoly acid salt utilized in various scientific applications, including catalysis, histology, and as a negative stain in electron microscopy. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1][2] It is an inorganic salt with the general formula Na₃[PW₁₂O₄₀]. Key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | Na₃O₄₀PW₁₂ | [3] |

| Molecular Weight | 2946.0 g/mol (anhydrous basis) | [3][4] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water | [2] |

| Melting Point | >350 °C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [3] |

Toxicological Data

Exposure to this compound can lead to adverse health effects. The following table summarizes the available quantitative toxicological data.

| Toxicity Data | Species | Value | References |

| LD₅₀ (Oral) | Rat | 1600 mg/kg | [1] |

| LD₅₀ (Oral) | Mouse | 700 mg/kg | [1] |

| LD₅₀ (Dermal) | Rat | > 2000 mg/kg (for Sodium Tungstate) | [5] |

| LC₅₀ (Inhalation) | Rat | > 5.01 mg/L (4h) (for Sodium Tungstate) | [5] |

Occupational Exposure Limits

Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. However, exposure limits for tungsten and its soluble compounds are established and should be adhered to when working with this compound.

| Organization | Limit | Value | Notes | References |

| OSHA | PEL (Soluble Tungsten Compounds) | 1 mg/m³ (8-hour TWA) | Construction and Shipyard Industries | [6] |

| OSHA | STEL (Soluble Tungsten Compounds) | 3 mg/m³ (15-minute) | Construction and Shipyard Industries | [6] |

| NIOSH | REL (Tungsten and Insoluble Compounds) | 5 mg/m³ (10-hour TWA) | [6] | |

| NIOSH | STEL (Tungsten and Insoluble Compounds) | 10 mg/m³ (15-minute) | [6] | |

| ACGIH | TLV (Tungsten, as W, respirable particulate matter) | 3 mg/m³ | [2] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

Figure 1. Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Avoid formation of dust and aerosols.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

Spill Response

Figure 2. Emergency workflow for responding to a this compound spill.

Experimental Protocols

Preparation as a Negative Stain for Electron Microscopy

This compound is a common negative stain for visualizing macromolecules and viruses.

Materials:

-

This compound

-

Distilled water

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

pH meter

-

Filter paper

Procedure:

-

Prepare a 1-2% (w/v) solution of this compound in distilled water.

-

Adjust the pH of the solution to 7.0-7.4 using the NaOH solution. This is crucial as an acidic pH can damage certain biological samples.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

The staining solution is now ready for use in standard negative staining protocols.

Use as a Catalyst in Organic Synthesis

This compound can act as a solid acid catalyst in various organic reactions, such as esterification and hydration of alkenes.

General Procedure for a Catalyzed Reaction:

-

To a reaction vessel, add the substrate(s) and the appropriate solvent.

-

Add this compound as the catalyst. The catalyst loading will depend on the specific reaction and should be determined experimentally (typically 1-10 mol%).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).

-

Upon completion, cool the reaction mixture.

-

The solid catalyst can often be recovered by filtration for potential reuse.

-

Work up the reaction mixture to isolate and purify the desired product. This may involve extraction, distillation, or chromatography.

Note: The specific reaction conditions (temperature, solvent, reaction time, and catalyst loading) will need to be optimized for each specific transformation.

Application in Pharmaceutical Research

In drug development, this compound can be used as a reagent for the precipitation of proteins and alkaloids from biological samples, aiding in their purification and analysis.

Protocol for Protein Precipitation:

-

Prepare a stock solution of this compound in an appropriate acidic buffer (e.g., dilute HCl or TCA).

-

To the biological sample containing the protein of interest, add the this compound solution dropwise while stirring.

-

Continue addition until no further precipitation is observed.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Carefully decant the supernatant.

-

The protein pellet can then be washed and redissolved in a suitable buffer for further analysis (e.g., SDS-PAGE, mass spectrometry).

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable tool in research and development. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties, implementing proper handling and storage procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

- 1. Table 3-2, Oral LD50 (mg/kg) Values for Selected Tungsten Compounds - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | Na3O40PW12 | CID 16210998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99.9+ trace metals 312696-30-3 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

sodium phosphotungstate CAS number and material safety data sheet

This guide provides an in-depth overview of sodium phosphotungstate, a versatile polyoxometalate widely utilized in biomedical research and drug development. We will cover its fundamental chemical properties, safety information, and detailed experimental protocols for its application as a negative staining agent in transmission electron microscopy (TEM).

Core Properties and Safety Data

This compound is an inorganic salt with a complex Keggin structure. Its high electron density makes it an excellent contrasting agent for biological macromolecules in electron microscopy.

Chemical Identification

Multiple CAS numbers exist for this compound, often corresponding to different hydration states. It is crucial to refer to the specific CAS number provided by the supplier for accurate substance identification.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Sodium tungstophosphate, Phosphotungstic acid sodium salt |

| Common CAS Numbers | 51312-42-6, 312696-30-3 (hydrate), 12026-98-1[1][2][3] |

| Molecular Formula | Na₃PO₄·12WO₃·xH₂O[2][4] |

| Molecular Weight | ~2946.00 g/mol (anhydrous basis)[2][4] |

Material Safety Data Sheet (MSDS) Summary

The following table summarizes the key safety information for this compound. Researchers must consult the full MSDS from their supplier before handling this chemical.

| Hazard Category | Description |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][4][5][6] |

| GHS Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5][6] |

| Personal Protective Equipment (PPE) | Dust mask (e.g., N95), eyeshields, gloves.[2][4] |

| Toxicological Data | LD50 Oral - Rat - 1,600 mg/kg.[5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[5][6] |

Experimental Protocol: Negative Staining for Transmission Electron Microscopy

This compound is a widely used negative stain for visualizing macromolecules and their complexes, such as proteins and viruses. It is a viable alternative to uranium-based stains. The following protocol is a generalized procedure that may require optimization for specific samples.

Materials

-

This compound (CAS No. 312696-30-3 or equivalent)

-

High-purity water (e.g., double-distilled or Milli-Q)

-

5 M NaOH for pH adjustment

-

0.15% Glutaraldehyde solution (for fixation step)

-

Sample buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl)

-

Glow-discharged carbon-coated EM grids

-

Filter paper

-

Micropipettes

-

Forceps for handling grids

Procedure

-

Preparation of Staining Solution:

-

Dissolve this compound in high-purity water to a final concentration of 2% (w/v).

-

Adjust the pH to 7.0 using 5 M NaOH.

-

Filter the solution through a 0.22 µm syringe filter to remove any precipitates.

-

For long-term storage, the solution can be divided into aliquots, shock-frozen in liquid nitrogen, and stored at -80°C.

-

-

Sample Application:

-

Place a 3-5 µL drop of the purified and appropriately diluted macromolecular sample onto a freshly glow-discharged carbon-coated EM grid.

-

Allow the sample to adsorb to the carbon film for 1-2 minutes. The optimal adsorption time can vary depending on the sample.

-

-

Washing and Fixation:

-

Blot the grid with filter paper to remove excess sample solution. Do not allow the grid to dry completely.

-

Wash the grid by briefly touching it to the surface of a drop of sample buffer.

-

For some samples, an on-grid fixation step can improve particle preservation. Place the grid on a drop of 0.15% glutaraldehyde solution for 60 seconds. Blot to remove excess fixative.

-

-

Staining:

-

Immediately after the washing or fixation step, apply a drop of the 2% this compound solution to the grid.

-

Allow the stain to sit for 30-60 seconds.

-

Blot the grid with filter paper to remove the excess stain. The goal is to leave a thin, amorphous film of stain embedding the sample.

-

-

Drying and Imaging:

-

Allow the grid to air-dry completely before inserting it into the electron microscope.

-

Image the sample using a transmission electron microscope at an appropriate magnification and defocus.

-

Logical Workflow for Negative Stain Selection in Electron Microscopy

While this compound does not directly modulate a known signaling pathway in the traditional sense, its selection as a reagent is part of a critical decision-making workflow in experimental design. The following diagram illustrates the logical process a researcher might follow when choosing a negative stain for electron microscopy.

Caption: Decision workflow for selecting a negative stain in electron microscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cryoem.wisc.edu [cryoem.wisc.edu]

- 4. Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Sodium Phosphotungstate with Biological Macromolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phosphotungstate, a salt of the heteropoly acid phosphotungstic acid (PTA), is a Keggin-type polyoxometalate (POM) with a wide range of applications in the biological sciences. Its high electron density makes it an excellent stain for transmission electron microscopy (TEM), while its ability to interact with biological macromolecules has led to its investigation in various biomedical contexts, including as an inhibitor of protein aggregation. This technical guide provides an in-depth overview of the current understanding of the interactions between this compound and key biological macromolecules—proteins, nucleic acids, and polysaccharides. It details the mechanisms of these interactions, presents available quantitative data, outlines relevant experimental protocols, and explores the implications for cellular processes and drug development.

Interaction with Proteins

The most extensively studied interactions of this compound are with proteins. These interactions are fundamental to its use as a biological stain and are of increasing interest for its potential therapeutic applications.

Mechanism of Interaction